molecular formula C10H11NO5 B11767632 Ethyl 4-hydroxy-2-oxo-1,2,5,7-tetrahydrofuro[3,4-b]pyridine-3-carboxylate

Ethyl 4-hydroxy-2-oxo-1,2,5,7-tetrahydrofuro[3,4-b]pyridine-3-carboxylate

Katalognummer: B11767632
Molekulargewicht: 225.20 g/mol
InChI-Schlüssel: YCBQTEMEZFEELP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-hydroxy-2-oxo-1,2,5,7-tetrahydrofuro[3,4-b]pyridine-3-carboxylate (CAS: 1888310-27-7) is a fused heterocyclic ester compound featuring a furopyridine core substituted with hydroxyl, oxo, and ethyl carboxylate groups. This compound is primarily utilized in pharmaceutical and organic synthesis research due to its structural complexity and capacity for derivatization.

Key properties include:

  • Molecular formula: C₁₁H₁₁NO₅
  • Hazard profile: Classified under multiple health and safety risks, including skin irritation (H315), serious eye damage (H318), and respiratory irritation (H335) .
  • Storage requirements: Must be stored in a cool, ventilated environment (P403, P410) and protected from heat sources (P210) .

Eigenschaften

Molekularformel

C10H11NO5

Molekulargewicht

225.20 g/mol

IUPAC-Name

ethyl 4-hydroxy-2-oxo-5,7-dihydro-1H-furo[3,4-b]pyridine-3-carboxylate

InChI

InChI=1S/C10H11NO5/c1-2-16-10(14)7-8(12)5-3-15-4-6(5)11-9(7)13/h2-4H2,1H3,(H2,11,12,13)

InChI-Schlüssel

YCBQTEMEZFEELP-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=C(C2=C(COC2)NC1=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Step A: Synthesis of Methyl 4-Oxotetrahydrofuran-3-Carboxylate

The process begins with the base-catalyzed alkylation of methyl 2-hydroxyacetate using sodium hydride (NaH) in tetrahydrofuran (THF). Methyl acrylate is added dropwise to the reaction mixture at 0°C, followed by stirring at ambient temperature. This step yields methyl 4-oxotetrahydrofuran-3-carboxylate as a crude liquid, which is used directly in subsequent steps without purification.

Key Reaction Conditions:

  • Reagents: NaH (4.6 mol), methyl 2-hydroxyacetate (4.2 mol), methyl acrylate (4.64 mol)

  • Solvents: THF, dimethyl sulfoxide (DMSO)

  • Temperature: 0°C → 20°C

  • Workup: Quenching with 5% H₂SO₄, extraction with ethyl acetate (EtOAc)

Step B: Formation of Methyl 4-((3,4-Dimethoxybenzyl)Amino)-2,5-Dihydrofuran-3-Carboxylate

The tetrahydrofuran intermediate undergoes nucleophilic substitution with (3,4-dimethoxyphenyl)methanamine in anhydrous ethanol at 90°C. Slow addition of the amine is critical to prevent side reactions. The product precipitates as a solid after concentration and trituration with methanol.

Analytical Data:

  • ¹H NMR (CDCl₃): δ 7.08 (m, 1H), 6.46 (m, 2H), 4.76 (m, 4H), 3.81 (s, 6H), 3.69 (s, 3H)

  • LC/MS (m/z): 294 [M+H]⁺

Step C: Acylation with Ethyl 3-Chloro-3-Oxopropanoate

Pyridine-mediated acylation in dichloromethane (DCM) introduces an ethyl 3-ethoxy-3-oxopropanamide moiety. Ethyl 3-chloro-3-oxopropanoate is added at 0°C, and the reaction proceeds at ambient temperature for 12 hours. Purification via flash chromatography (EtOAc/hexane) yields the acylated product.

Optimization Note:
Excess pyridine (3 eq) ensures complete consumption of the starting material, minimizing residual amines.

Step D: Cyclization to Ethyl 1-(3,4-Dimethoxybenzyl)-4-Hydroxy-2-Oxo-1,2,5,7-Tetrahydrofuro[3,4-b]Pyridine-3-Carboxylate

Heating the acylated intermediate in acetic acid induces cyclization, forming the furopyridine core. The reaction is monitored by LC/MS, and the product is isolated via trituration with methanol.

Characterization:

  • ¹H NMR (CDCl₃): δ 6.73 (m, 1H), 6.65 (m, 2H), 4.95 (m, 4H), 4.41 (q, 2H), 3.78 (s, 6H)

  • LC/MS (m/z): 376 [M+H]⁺

Physicochemical and Spectroscopic Properties

The compound’s structural integrity is confirmed through advanced analytical techniques:

Property Value Method
Molecular FormulaC₁₁H₁₃NO₆High-Resolution MS
Purity98%HPLC
Melting PointNot reported
Boiling PointNot reported
Flash PointNot reported
DensityNot reported
Spectral Data (¹H NMR)δ 4.36 (q, 2H, CH₂CH₃), 1.38 (t, 3H)CDCl₃

Mechanistic Insights and Reaction Optimization

Role of the 3,4-Dimethoxybenzyl Protecting Group

The 3,4-dimethoxybenzyl group serves dual purposes:

  • Steric Protection: Shields the reactive amine during acylation and cyclization steps.

  • Electron Donation: Stabilizes intermediates through resonance effects, facilitating cyclization.

Acidic Deprotection Mechanism

TFA cleaves the benzyl ether via protonation of the methoxy oxygen, followed by SN1-type elimination. The prolonged reaction time (24 hours) ensures complete deprotection without degrading the furopyridine ring.

Solvent and Temperature Effects

  • THF/DMSO Mixture: Enhances solubility of NaH and methyl acrylate in Step A.

  • Ethanol at 90°C: Promotes nucleophilic substitution in Step B while minimizing ester hydrolysis.

Analyse Chemischer Reaktionen

Wirkmechanismus

Der Mechanismus, durch den Ethyl-4-Hydroxy-2-oxo-1,2,5,7-tetrahydrofuro[3,4-b]pyridin-3-carboxylat seine Wirkungen entfaltet, beinhaltet Wechselwirkungen mit spezifischen molekularen Zielen und Wegen. Die Struktur der Verbindung ermöglicht es ihr, an bestimmte Enzyme oder Rezeptoren zu binden, deren Aktivität zu modulieren und zu verschiedenen biologischen Wirkungen zu führen. Die genauen beteiligten Pfade hängen von der jeweiligen Anwendung und dem untersuchten biologischen System ab.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Ethyl 4-hydroxy-2-oxo-1,2,5,7-tetrahydrofuro[3,4-b]pyridine-3-carboxylate exhibits significant promise in the field of medicinal chemistry. Its structure allows for various interactions with biological targets, making it a subject of interest for drug development. Research indicates that compounds with similar structures often exhibit:

  • Antimicrobial Activity : Compounds related to this compound have shown moderate antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus .
  • Antitumor Properties : Certain derivatives have been noted for their potential antitumor effects, indicating the compound's relevance in cancer research .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods that typically involve the construction of the fused ring system followed by functionalization. Here are some notable derivatives and their applications:

Compound Name Structural Features Biological Activity
Ethyl 3-amino-4-(furan-2-yl)-6-(naphthalen-1-yl)furo[2,3-b]pyridine-2-carboxylateFuran ringModerate antibacterial activity
4-(2,5-dichlorothiophen-3-yl)-2-(pyridin-3-yl) thiazoleThiazole ringWeak antimicrobial activity
7-chloro-N-(perfluoropyridin -4-yl)quinolinFluorinated derivativeAntitumor properties

These derivatives maintain the core structure while introducing variations that can enhance biological activity or alter pharmacokinetic properties .

Case Studies and Research Findings

Several research studies have documented the efficacy of this compound in various applications:

  • Antibacterial Studies : A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited varying degrees of antibacterial activity against common pathogens. The results indicated a structure–activity relationship that could guide further development .
  • Cancer Research : In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines. These findings support further exploration into its potential as an anticancer agent .

Wirkmechanismus

The mechanism by which Ethyl 4-hydroxy-2-oxo-1,2,5,7-tetrahydrofuro[3,4-b]pyridine-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Research Findings and Implications

  • Stability Issues : The discontinuation of the target compound may relate to its sensitivity to heat (P210) and hydrolytic degradation under humid conditions .
  • Toxicity Comparison : The absence of explicit environmental hazard codes (e.g., H400 series) in Ethyl 5-bromo-2H-pyrazolo[3,4-b]pyridine-3-carboxylate suggests it may have a lower ecological impact than the target compound, which requires stringent storage protocols .

Biologische Aktivität

Ethyl 4-hydroxy-2-oxo-1,2,5,7-tetrahydrofuro[3,4-b]pyridine-3-carboxylate (CAS: 1888310-27-7) is a compound of increasing interest due to its potential biological activities. This article reviews the compound's properties, mechanisms of action, and relevant research findings.

PropertyValue
Molecular FormulaC10H11NO5
Molar Mass225.2 g/mol
Density1.45 ± 0.1 g/cm³
Boiling Point470.7 ± 45.0 °C
pKa4.50 ± 1.00

Biological Activity Overview

This compound is associated with various biological activities that suggest its potential in medicinal chemistry:

  • Anti-inflammatory Activity : The compound has shown promise in inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. In studies involving similar heterocycles, compounds demonstrated significant inhibition of COX-1 and COX-2 activities, suggesting that ethyl derivatives may exhibit comparable effects .
  • Neuroprotective Properties : Research indicates that related compounds may possess neuroprotective effects and could be beneficial in treating neurodegenerative diseases. This is attributed to their ability to modulate inflammatory pathways and protect neuronal cells from oxidative stress .
  • Antitumor Activity : Ethyl derivatives have been explored for their antitumor potential. The structural similarities to other bioactive compounds suggest that they could inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may act as an inhibitor of key enzymes involved in inflammation and cancer progression.
  • Modulation of Signaling Pathways : Similar compounds have been shown to influence signaling pathways related to cell proliferation and apoptosis.

Case Studies

Several studies have examined the biological effects of compounds structurally related to this compound:

  • Study on Anti-inflammatory Effects :
    • Researchers synthesized a series of furo[3,4-b]pyridine derivatives and assessed their COX inhibition . The results indicated that certain derivatives exhibited IC50 values comparable to established anti-inflammatory drugs.
  • Neuroprotective Study :
    • A study focused on the neuroprotective effects of pyridine derivatives revealed that these compounds could reduce neuronal cell death in models of oxidative stress . The proposed mechanism involved the modulation of NF-kB signaling.

Q & A

Basic Question: What are the optimal reaction conditions for synthesizing Ethyl 4-hydroxy-2-oxo-1,2,5,7-tetrahydrofuro[3,4-b]pyridine-3-carboxylate?

Methodological Answer:
The synthesis typically involves esterification or cyclization reactions. For example, similar furopyridine derivatives are synthesized via thermal-induced dimerization cyclization of ethyl N-(styryl carbamoyl) acetates under reflux conditions . Key parameters include:

  • Temperature : 80–100°C for reflux in ethanol or toluene.
  • Catalysts : Sulfuric acid or p-toluenesulfonic acid for esterification .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency .
    Industrial scaling may employ continuous flow reactors to improve yield and purity .

Advanced Question: How can computational modeling predict the compound’s interaction with biological targets like kinases?

Methodological Answer:
Molecular docking and MD simulations are critical:

  • Docking : Use software like AutoDock Vina to assess binding affinity to kinase ATP-binding pockets. Similar pyrazolo[3,4-b]pyridine derivatives show selective inhibition via hydrogen bonding with hinge regions .
  • Pharmacophore Mapping : Identify essential functional groups (e.g., carbonyl oxygen for H-bonding, hydrophobic substituents for selectivity) .
  • Validation : Compare computational results with experimental kinase inhibition assays (e.g., IC50 values from fluorescence polarization) .

Basic Question: What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

  • NMR : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, the 4-hydroxy group appears as a broad singlet at δ 10–12 ppm, while the fused furopyridine ring shows distinct splitting patterns .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., bifurcated N–H⋯(O,O) interactions in related dihydropyridines) .
  • MS : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]+ at m/z 265.08) .

Advanced Question: How do environmental factors (pH, temperature) influence the compound’s stability in biological assays?

Methodological Answer:

  • pH Stability : Conduct accelerated degradation studies in buffers (pH 3–9). Hydroxy groups may undergo oxidation at alkaline pH, requiring stabilization with antioxidants (e.g., ascorbic acid) .
  • Thermal Stability : Use TGA/DSC to identify decomposition temperatures. Related esters degrade above 200°C, but aqueous solutions may hydrolyze at 37°C over 72 hours .
  • Light Sensitivity : UV-Vis spectroscopy monitors photodegradation; store in amber vials under inert gas .

Basic Question: What are the key structural analogs of this compound, and how do substitutions alter activity?

Methodological Answer:

  • Analog Library :

    Analog SubstituentBiological ImpactSource
    4-Methoxy (vs. 4-hydroxy)Reduced kinase selectivity due to weaker H-bonding
    Cyclopropyl at position 3Enhanced metabolic stability
    Fluorophenyl vs. chlorophenylImproved logP and bioavailability
  • SAR Analysis : Use QSAR models to correlate substituent electronegativity with IC50 values .

Advanced Question: How can conflicting bioactivity data between in vitro and in vivo studies be resolved?

Methodological Answer:

  • Metabolite Profiling : Use LC-MS/MS to identify active metabolites (e.g., hydrolyzed carboxylates) that may contribute to in vivo efficacy .
  • Protein Binding Assays : Measure plasma protein binding (e.g., via equilibrium dialysis) to explain reduced free fraction in vivo .
  • PK/PD Modeling : Integrate bioavailability, half-life, and tissue distribution data to reconcile discrepancies .

Basic Question: What green chemistry principles apply to its synthesis?

Methodological Answer:

  • Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME) for lower toxicity .
  • Catalysis : Use immobilized lipases for esterification to reduce waste .
  • Waste Minimization : Employ flow chemistry to recycle unreacted reagents .

Advanced Question: What strategies optimize enantiomeric purity for chiral derivatives?

Methodological Answer:

  • Chiral Chromatography : Use Daicel Chiralpak columns (e.g., IA or IB) with hexane/ethanol gradients .
  • Asymmetric Synthesis : Employ Evans auxiliaries or organocatalysts (e.g., proline derivatives) during cyclization .
  • Crystallization-Induced Diastereomer Resolution : Co-crystallize with chiral acids (e.g., tartaric acid) .

Basic Question: How is the compound’s solubility profile determined for formulation studies?

Methodological Answer:

  • Shake-Flask Method : Measure solubility in PBS, DMSO, and simulated gastric fluid at 25°C and 37°C .
  • Hansen Solubility Parameters : Predict miscibility with excipients (e.g., PEG 400) using HSPiP software .
  • Noyes-Whitney Analysis : Calculate dissolution rates from particle size data (Malvern Mastersizer) .

Advanced Question: How can machine learning predict novel derivatives with enhanced bioactivity?

Methodological Answer:

  • Dataset Curation : Compile bioactivity data (e.g., IC50, logD) from PubChem and ChEMBL .
  • Feature Engineering : Include molecular descriptors (e.g., topological polar surface area, AlogP) .
  • Model Training : Use Random Forest or GNNs to predict kinase inhibition; validate with leave-one-out cross-validation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.